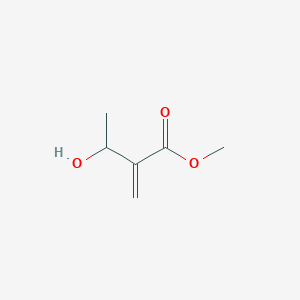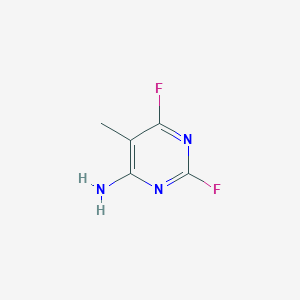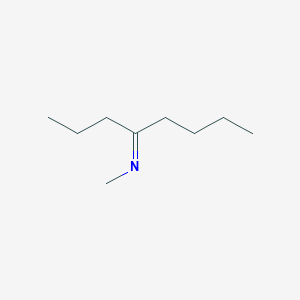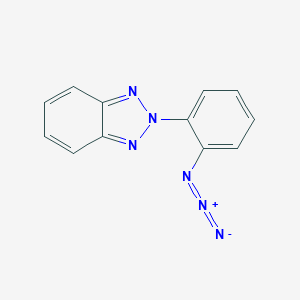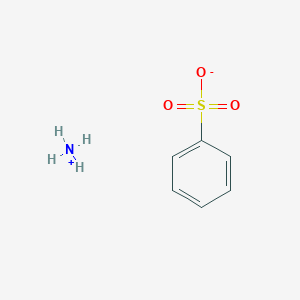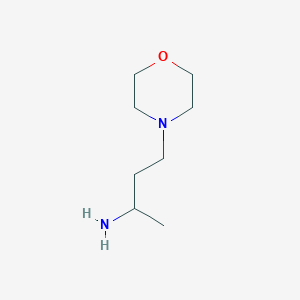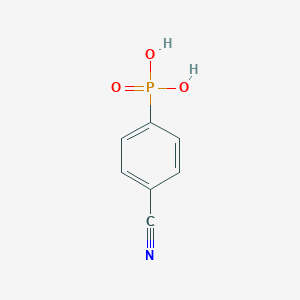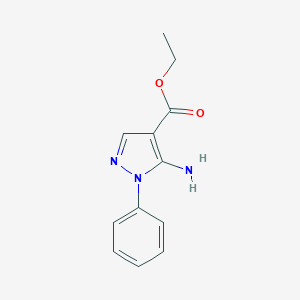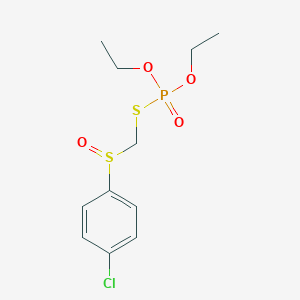![molecular formula C17H19N3O8 B103334 [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate CAS No. 16754-78-2](/img/structure/B103334.png)
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPTA is a derivative of the nucleoside adenosine and has been found to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is not fully understood, but it is believed to involve the inhibition of viral entry into host cells. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to bind to the CD4 receptor on the surface of T cells, which is the primary receptor for HIV-1. This binding prevents the virus from binding to the receptor and entering the cell. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the fusion of viral and cellular membranes, which is another critical step in the viral replication cycle.
Biochemische Und Physiologische Effekte
In addition to its antiviral activity, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit a range of biochemical and physiological effects. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been shown to induce the production of cytokines, which are signaling molecules that play a critical role in the immune response. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been found to inhibit the activation of T cells, which are immune cells that play a crucial role in the adaptive immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potent antiviral activity, which makes it a valuable tool for studying viral replication and pathogenesis. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is also relatively easy to synthesize, which makes it readily available for use in lab experiments. One limitation of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate is its potential toxicity, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate. One area of research is the development of more potent derivatives of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate that exhibit improved antiviral activity and decreased toxicity. Another area of research is the study of the mechanism of action of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate, which could lead to the development of new antiviral therapies. Finally, [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate could be used as a tool for studying the immune response and the role of cytokines in the immune system.
Synthesemethoden
The synthesis of [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate involves the use of several chemical reactions. The starting material for the synthesis is adenosine, which is converted into 5'-O-trityl-2',3'-O-isopropylidene adenosine. This compound is then reacted with 4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid to give 5'-O-trityl-2',3'-O-isopropylidene-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-7-carboxamide. The final step of the synthesis involves the selective acetylation of the hydroxyl groups at positions 3 and 4 of the pyrimidine ring to yield [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate.
Wissenschaftliche Forschungsanwendungen
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has been found to exhibit potent antiviral activity against a range of viruses, including HIV-1, SARS-CoV, and MERS-CoV. [3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate has also been shown to inhibit the replication of hepatitis B virus and cytomegalovirus.
Eigenschaften
CAS-Nummer |
16754-78-2 |
|---|---|
Produktname |
[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
Molekularformel |
C17H19N3O8 |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N3O8/c1-8(21)25-6-12-13(26-9(2)22)14(27-10(3)23)17(28-12)20-5-4-11-15(20)18-7-19-16(11)24/h4-5,7,12-14,17H,6H2,1-3H3,(H,18,19,24) |
InChI-Schlüssel |
ZKUJHWPESMWIFH-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2N=CNC3=O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC3=C2NC=NC3=O)OC(=O)C)OC(=O)C |
Synonyme |
[3,4-diacetyloxy-5-(5-oxo-2,4,9-triazabicyclo[4.3.0]nona-3,7,10-trien-9-yl)oxolan-2-yl]methyl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




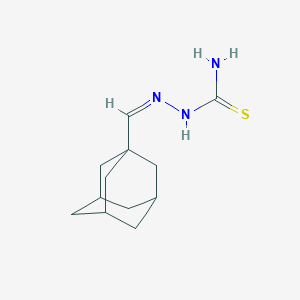

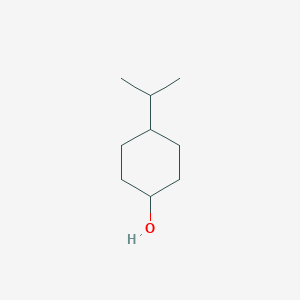
![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
